REACTION_CXSMILES
|
C1(C)C=CC([S:7](O)(=O)=O)=CC=1.[CH2:12]([O:14][CH:15]=[CH2:16])[CH3:13].ClCCl.P([O-])([O-])([O-])=O.[C:25]([O:28]CC)(=[O:27])[CH3:26]>O>[CH2:15]([O:14][CH2:12][CH2:13][S:7][CH2:26][C:25]([OH:28])=[O:27])[CH3:16]
|
Name
|
|
Quantity
|
17.38 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
23.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for another 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
The organic layer is removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with 2×200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCSCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |